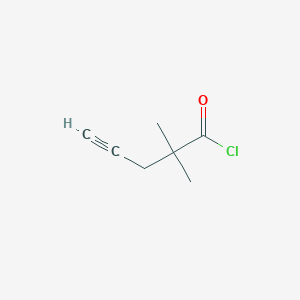
2,2-二甲基戊-4-炔酰氯
描述
2,2-Dimethylpent-4-ynoyl chloride is an organic compound with the molecular formula C7H9ClO. It has a molecular weight of 144.6 . The compound is used in various chemical reactions due to its unique structure and properties .
Molecular Structure Analysis
The InChI code for 2,2-Dimethylpent-4-ynoyl chloride is 1S/C7H9ClO/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Chemical Reactions Analysis
2,2-Dimethylpent-4-ynoyl chloride, like other alkynes, can participate in a variety of chemical reactions. For instance, it can undergo hydroamination, a reaction that involves the addition of a nitrogen atom and a hydrogen atom across a carbon-carbon triple bond .Physical And Chemical Properties Analysis
2,2-Dimethylpent-4-ynoyl chloride is a liquid at room temperature . It has a molecular weight of 144.6 .科学研究应用
有机化合物的合成
2,2-二甲基戊-4-炔酰氯在合成各种有机化合物中发挥作用。例如,它参与了使用ZnO和ZnO-乙酰氯催化剂高效合成2,2′-芳基亚甲基双(3-羟基-5,5-二甲基-2-环己烯-1-酮)和1,8-二氧杂环辛烷酮。这些反应发生在乙腈中,显示了该化合物在促进特定有机反应中的实用性(Maghsoodlou等,2010)。
催化和化学反应
在催化领域,2,2-二甲基戊-4-炔酰氯在各种化学反应中发挥作用。例如,它用于合成和表征含有特定配体的银(I)、金(I)和金(III)配合物。这些配合物的合成过程和性质对于理解它们在催化中的潜在应用至关重要(Gaillard et al., 2009)。
肽合成中的保护
该化合物在肽合成中用作保护基。具体而言,它已被用作酪氨酸在固相肽合成中的核磁抵抗保护基。与其他保护基相比,其稳定性突出了它在这一领域的有用性(Rosenthal et al., 1997)。
化学中的电子和立体效应
对2,2-二甲基戊-4-炔酰氯的研究有助于理解化学中的电子和立体效应。涉及这类化合物的研究有助于研究立体需求和溶解度如何影响催化活性,正如关于水溶性烷基膦与钯盐结合的研究所示(DeVasher et al., 2005)。
有机合成中的应用
该化合物对各种有机合成过程至关重要。例如,它参与了硅烯的合成以及它们与不同阳离子的相互作用,这对于理解它们在材料科学和有机电子学中的潜在应用至关重要(Carroll & Braddock-Wilking, 2013)。
安全和危害
作用机制
Mode of Action
2,2-Dimethylpent-4-ynoyl chloride is an acyl chloride, a type of compound known for its reactivity with nucleophiles due to the presence of a highly polarized carbonyl group . In a typical reaction, the chloride ion is displaced by a nucleophile, leading to the formation of a new covalent bond .
Result of Action
The molecular and cellular effects of 2,2-Dimethylpent-4-ynoyl chloride are largely dependent on the specific chemical context in which it is used. In general, the introduction of the 2,2-Dimethylpent-4-ynoyl group can significantly alter the physical and chemical properties of the target molecule .
Action Environment
The action, efficacy, and stability of 2,2-Dimethylpent-4-ynoyl chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, it’s known that acyl chlorides, including 2,2-Dimethylpent-4-ynoyl chloride, are sensitive to moisture and can readily react with water to form corresponding carboxylic acids .
生化分析
Biochemical Properties
2,2-Dimethylpent-4-ynoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds through acylation reactions. For instance, it can react with nucleophilic amino acid residues in enzymes, leading to the formation of enzyme-substrate complexes. This interaction is crucial in the modification of enzyme activity and the regulation of metabolic pathways .
Cellular Effects
The effects of 2,2-Dimethylpent-4-ynoyl chloride on cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can modulate the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 2,2-Dimethylpent-4-ynoyl chloride exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable acyl-enzyme intermediates. This modification can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethylpent-4-ynoyl chloride change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2,2-Dimethylpent-4-ynoyl chloride vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cell proliferation. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound becomes harmful .
Metabolic Pathways
2,2-Dimethylpent-4-ynoyl chloride is involved in several metabolic pathways. It interacts with enzymes such as acyltransferases and hydrolases, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 2,2-Dimethylpent-4-ynoyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2,2-Dimethylpent-4-ynoyl chloride is critical for its activity. The compound is often directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .
属性
IUPAC Name |
2,2-dimethylpent-4-ynoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNNFEXMRCJUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131752-83-5 | |
| Record name | 2,2-dimethylpent-4-ynoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)
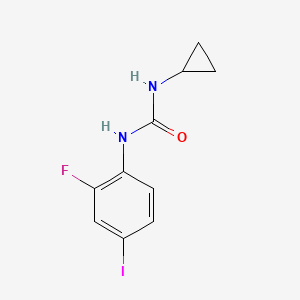
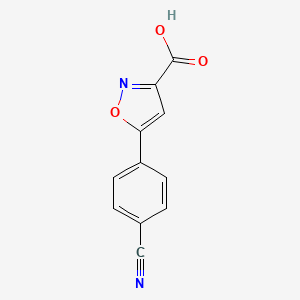

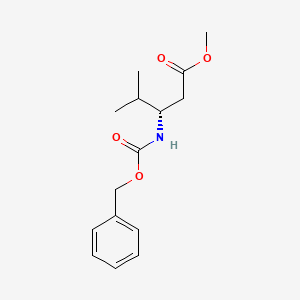
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1457324.png)



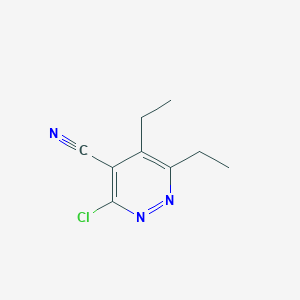

![5-Acetamidopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457331.png)

